molecular formula C7H10N6 B14722073 N,N'-Dimethyl-1H-purine-2,6-diamine CAS No. 6333-66-0

N,N'-Dimethyl-1H-purine-2,6-diamine

Cat. No.: B14722073
CAS No.: 6333-66-0
M. Wt: 178.20 g/mol
InChI Key: UOAILLAMPSSARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dimethyl-1H-purine-2,6-diamine: is a chemical compound with the molecular formula C7H9N5. It is also known by other names such as Adenine, N,N-dimethyl- and 6-(Dimethylamino)purine . This compound is a derivative of adenine, a vital component of nucleic acids, and has significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-1H-purine-2,6-diamine typically involves the methylation of adenine. One common method is the reaction of adenine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields N,N’-Dimethyl-1H-purine-2,6-diamine as the primary product .

Industrial Production Methods: Industrial production of N,N’-Dimethyl-1H-purine-2,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethyl-1H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

N,N’-Dimethyl-1H-purine-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-1H-purine-2,6-diamine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This intercalation can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Uniqueness: N,N’-Dimethyl-1H-purine-2,6-diamine is unique due to its dimethylamino group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with nucleic acids and makes it a valuable tool in various research fields .

Properties

CAS No.

6333-66-0

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

2-N,6-N-dimethyl-7H-purine-2,6-diamine

InChI

InChI=1S/C7H10N6/c1-8-5-4-6(11-3-10-4)13-7(9-2)12-5/h3H,1-2H3,(H3,8,9,10,11,12,13)

InChI Key

UOAILLAMPSSARV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1NC=N2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.